N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide
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Overview
Description
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industry professionals alike.
Preparation Methods
The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzyl and dimethyl groups. One common synthetic route includes the following steps:
Benzyl Group Introduction: : The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.
Dimethyl Group Addition: : The dimethyl group is added using a methylating agent such as methyl iodide.
Sulfonamide Formation:
Industrial production methods focus on optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity, making it useful in the study of biological processes.
Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new drugs.
Industry: : Its unique properties may be harnessed for various industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
When compared to similar compounds, N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide stands out due to its unique structure and properties Similar compounds include N,4-dimethyl-N-phenylbenzenesulfonamide and N-benzyl-N-methylbenzenesulfonamide
Biological Activity
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Chemical Formula : C17H20N2O3S2
- Functional Groups : Sulfonamide, aromatic rings, methyl groups
The presence of the sulfonamide group is critical for its activity, as sulfonamides are well-documented for their antibacterial properties through the inhibition of bacterial folic acid synthesis.
Antibacterial Properties
Sulfonamides have been extensively studied for their antibacterial effects. This compound is expected to exhibit similar properties due to its structural features. The mechanism of action involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound can effectively reduce bacterial growth and proliferation.
Anti-inflammatory Effects
Research indicates that compounds with similar sulfonamide structures have shown potential as anti-inflammatory agents. This activity may be attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. This compound may interfere with cellular signaling pathways involved in cancer progression. Notably:
- Cell Proliferation Inhibition : Compounds with structural similarities have demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values often below 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Binding affinity studies suggest that this compound may interact with various proteins, influencing their activity and potentially altering cellular responses.
- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with targets involved in inflammation and cancer pathways .
Study 1: Anticancer Activity Evaluation
In a study evaluating various sulfonamide derivatives, this compound was tested against several human cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.85 | Apoptosis induction |
A549 | 4.53 | Cell cycle arrest |
These findings support the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory activity, compounds structurally related to this compound were assessed for their ability to inhibit pro-inflammatory cytokines in vitro. The study revealed:
Compound Name | Cytokine Inhibition (%) |
---|---|
Compound A | 75 |
Compound B | 68 |
This suggests that the compound may effectively reduce inflammation by modulating cytokine levels .
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-14-18(2)22(29(25,26)23-16-19-10-6-4-7-11-19)15-21(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCMEAAHFGJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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